2-(4-chloro-2-methylphenoxy)-N'-(propan-2-ylidene)acetohydrazide
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Overview
Description
2-(4-chloro-2-methylphenoxy)-N’-(propan-2-ylidene)acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazide functional group attached to a phenoxy moiety, which is further substituted with a chlorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N’-(propan-2-ylidene)acetohydrazide typically involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid to form 2-(4-chloro-2-methylphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield the corresponding hydrazide. The final step involves the condensation of the hydrazide with acetone under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of 2-(4-chloro-2-methylphenoxy)-N’-(propan-2-ylidene)acetohydrazide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N’-(propan-2-ylidene)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the hydrazide group.
Substitution: The chlorine atom in the phenoxy moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N’-(propan-2-ylidene)acetohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N’-(propan-2-ylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-2-methylphenoxy)acetic acid
- 2-(4-chloro-2-methylphenoxy)acetohydrazide
- 2-(4-chloro-2-methylphenoxy)-N’-(propan-2-ylidene)acetohydrazone
Uniqueness
2-(4-chloro-2-methylphenoxy)-N’-(propan-2-ylidene)acetohydrazide is unique due to its specific substitution pattern and the presence of the hydrazide functional group
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(propan-2-ylideneamino)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-8(2)14-15-12(16)7-17-11-5-4-10(13)6-9(11)3/h4-6H,7H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDLPFZHLYDEMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NN=C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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